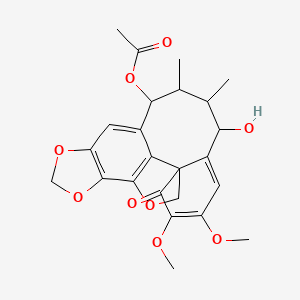
LongipedlignanH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LongipedlignanH is a naturally occurring lignan compound known for its unique chemical structure and potential biological activities. Lignans are a group of polyphenolic substances derived from plant sources, and they are known for their antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention due to its promising therapeutic potential and diverse applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of LongipedlignanH typically involves several steps, including the extraction of precursor compounds from plant sources, followed by chemical modifications to achieve the desired structure. Common synthetic routes include:
Oxidative Coupling: This method involves the oxidative coupling of phenolic precursors under controlled conditions to form the lignan structure.
Catalytic Hydrogenation: This step is often used to reduce specific functional groups and achieve the final structure of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant materials, followed by purification and chemical synthesis to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and crystallization are commonly employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: LongipedlignanH undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups in this compound, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can target specific functional groups, such as carbonyl groups, to yield reduced derivatives of this compound.
Substitution: Substitution reactions can introduce new functional groups into the lignan structure, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学研究应用
LongipedlignanH has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lignan biosynthesis and chemical reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which may have therapeutic implications.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
作用机制
The mechanism of action of LongipedlignanH involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Mechanism: this compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
相似化合物的比较
LongipedlignanH can be compared with other lignan compounds, such as:
Secoisolariciresinol Diglucoside (SDG): Known for its antioxidant and anticancer properties.
Matairesinol: Exhibits similar antioxidant activities but differs in its chemical structure.
Pinoresinol: Another lignan with notable anti-inflammatory and anticancer effects.
Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique biological activities and makes it a valuable compound for various research applications.
属性
分子式 |
C24H26O9 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
(15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) acetate |
InChI |
InChI=1S/C24H26O9/c1-10-11(2)19(33-12(3)25)13-6-16-20(32-9-31-16)22-17(13)24(8-30-22)14(18(10)26)7-15(28-4)21(29-5)23(24)27/h6-7,10-11,18-19,26H,8-9H2,1-5H3 |
InChI 键 |
ASMNJCBJPINDHP-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C1O)OCO3)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)
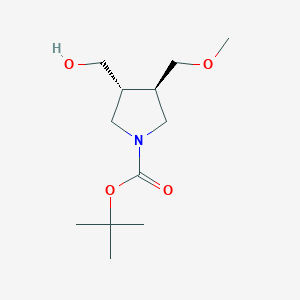

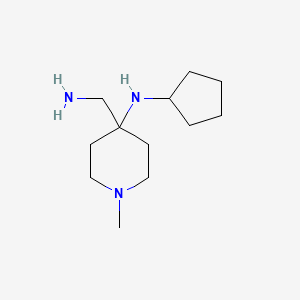
amine](/img/structure/B13069210.png)
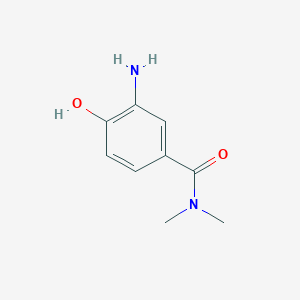
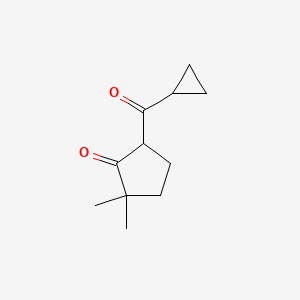
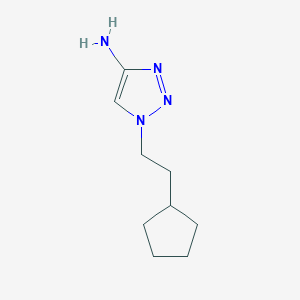
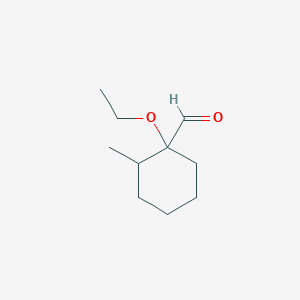
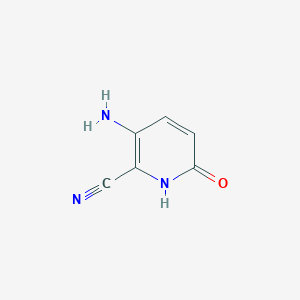
![1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B13069243.png)


![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
